2-(Quinolin-4-YL)acetaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

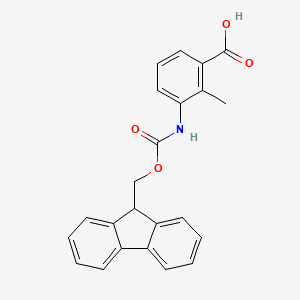

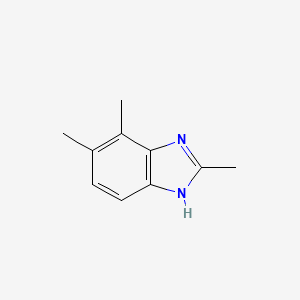

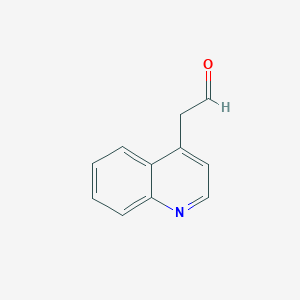

2-(Quinolin-4-YL)acetaldehyde is a chemical compound that belongs to the quinoline family . Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .

Synthesis Analysis

Quinoline and its analogues have been synthesized using various protocols reported in the literature . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . It has the molecular formula C9H7N .Chemical Reactions Analysis

Quinoline and its derivatives have been functionalized for biological and pharmaceutical activities . A wide range of synthesis protocols have been reported for the construction of this scaffold . For example, in the Friedländer quinoline synthesis, ortho-substitution of aniline and aldehyde or ketone with a reactive α-methylene group via condensation followed by cyclodehydration reactions affords the compound .Scientific Research Applications

Medicinal Chemistry

Quinoline motifs, such as 2-(Quinolin-4-YL)acetaldehyde, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .

Anticancer Activity

Quinoline derivatives have shown potential in anticancer activity. They are present in various therapeutic agents and are still being applied to create compounds with wide-ranging pharmacological activities .

Antioxidant Activity

Quinoline compounds also exhibit antioxidant activity. This property makes them valuable in the development of drugs that combat oxidative stress, which is implicated in various diseases .

Anti-Inflammatory Activity

Quinoline derivatives have demonstrated anti-inflammatory properties. This makes them useful in the development of drugs for conditions characterized by inflammation .

Antimalarial Activity

Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development, particularly in the field of antimalarial drugs .

Antituberculosis Activity

Quinoline systems have shown potential in the development of antituberculosis drugs. This is particularly important given the global health burden of tuberculosis .

Future Directions

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Therefore, future research may focus on the synthesis of new quinoline derivatives and their potential applications in various fields.

Mechanism of Action

Target of Action

Quinoline and its derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .

Mode of Action

Quinoline, being a weak tertiary base, forms salts with acids and exhibits reactions similar to benzene and pyridine . It participates in both electrophilic and nucleophilic substitution reactions . The presence of the quinoline moiety in various natural compounds and its broad range of biological activities suggest that it may interact with its targets in a similar manner .

Biochemical Pathways

Quinoline derivatives have been found to impact a variety of biological and pharmacological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of quinoline derivatives can vary widely depending on their specific chemical structures .

Result of Action

Quinoline derivatives have been found to exhibit a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The synthesis of quinoline derivatives has been found to be influenced by various reaction conditions , suggesting that environmental factors may also influence their biological activity.

properties

IUPAC Name |

2-quinolin-4-ylacetaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c13-8-6-9-5-7-12-11-4-2-1-3-10(9)11/h1-5,7-8H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCRPQHAAUCSUHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)CC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40627139 |

Source

|

| Record name | (Quinolin-4-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Quinolin-4-YL)acetaldehyde | |

CAS RN |

545423-96-9 |

Source

|

| Record name | (Quinolin-4-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxybenzoic acid](/img/structure/B1322500.png)